Cas no 2228822-23-7 (O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine)

O-2-(5-Fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine is a fluorinated hydroxylamine derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a methoxy-substituted aromatic ring with a fluorine substituent, enhancing its reactivity and selectivity in chemical transformations. The propan-2-ylhydroxylamine moiety provides a versatile functional group for further derivatization, making it valuable in the synthesis of complex molecules. Its structural attributes suggest utility in medicinal chemistry, particularly in the development of bioactive compounds. The fluorine atom may improve metabolic stability and binding affinity in target interactions. This compound is suitable for researchers seeking specialized intermediates for advanced synthetic applications.
O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine structure
2228822-23-7 structure
商品名:O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine
CAS番号:2228822-23-7
MF:C10H14FNO2
メガワット:199.222066402435
CID:6270007
PubChem ID:165717364

O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine
    • O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
    • 2228822-23-7
    • EN300-1766410
    • インチ: 1S/C10H14FNO2/c1-10(2,14-12)8-6-7(11)4-5-9(8)13-3/h4-6H,12H2,1-3H3
    • InChIKey: OTSUCJALJOZRNE-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=C(C=1)C(C)(C)ON)OC

計算された属性

  • せいみつぶんしりょう: 199.10085685g/mol
  • どういたいしつりょう: 199.10085685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1766410-0.25g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
0.25g
$1078.0 2023-09-20
Enamine
EN300-1766410-1.0g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
1g
$1172.0 2023-06-03
Enamine
EN300-1766410-10.0g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
10g
$5037.0 2023-06-03
Enamine
EN300-1766410-0.05g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
0.05g
$983.0 2023-09-20
Enamine
EN300-1766410-1g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
1g
$1172.0 2023-09-20
Enamine
EN300-1766410-5g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
5g
$3396.0 2023-09-20
Enamine
EN300-1766410-10g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
10g
$5037.0 2023-09-20
Enamine
EN300-1766410-0.1g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
0.1g
$1031.0 2023-09-20
Enamine
EN300-1766410-5.0g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
5g
$3396.0 2023-06-03
Enamine
EN300-1766410-2.5g
O-[2-(5-fluoro-2-methoxyphenyl)propan-2-yl]hydroxylamine
2228822-23-7
2.5g
$2295.0 2023-09-20

O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine 関連文献

O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamineに関する追加情報

Professional Introduction to Compound with CAS No. 2228822-23-7 and Product Name: O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine

The compound with the CAS number 2228822-23-7 and the product name O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a fluoro group at the 5-position of the phenyl ring and a methoxy group at the 2-position introduces specific electronic and steric effects that make this molecule a promising candidate for further investigation.

From a chemical perspective, the O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine structure combines several key functional groups that are highly relevant in drug design. The hydroxylamine moiety, attached to a propyl chain, provides a reactive site for further chemical modifications, while the aromatic ring system with fluorine and methoxy substituents enhances lipophilicity and metabolic stability. These features are particularly important in the development of small-molecule drugs, where optimal pharmacokinetic profiles are crucial.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of a fluorine atom at the 5-position of the phenyl ring can significantly influence the bioactivity of a molecule by affecting its binding affinity to biological targets. For instance, fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 enzymes. Additionally, fluorine can modulate hydrophobicity, which is critical for drug penetration across biological membranes.

The methoxy group at the 2-position further contributes to the compound's properties by introducing an electron-donating effect, which can influence electronic distributions across the aromatic system. This modification can alter both the reactivity and binding characteristics of the molecule, making it more suitable for specific biological targets. The combination of these two substituents makes O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine a versatile scaffold for developing novel therapeutic agents.

In terms of synthetic chemistry, the preparation of O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine involves multi-step reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the functionalization of a fluorinated aromatic precursor, followed by selective alkylation and hydroxymination steps. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce the propyl chain and hydroxylamine group efficiently.

One of the most compelling aspects of this compound is its potential in drug discovery. The structural features of O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine suggest that it could interact with various biological targets, including enzymes and receptors involved in critical disease pathways. For example, compounds with similar scaffolds have shown promise in treating neurological disorders, inflammation, and cancer by modulating key signaling pathways. Further research is needed to fully elucidate its pharmacological properties and therapeutic potential.

Current research trends indicate that fluorinated hydroxymamines are gaining traction as lead compounds in drug development due to their unique chemical properties. Studies have demonstrated that these molecules can exhibit potent activity against a range of diseases while maintaining favorable pharmacokinetic profiles. The structural diversity offered by compounds like O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine provides an excellent foundation for designing next-generation therapeutics.

The role of computational chemistry in optimizing such compounds cannot be overstated. Molecular modeling techniques are increasingly being used to predict binding affinities, metabolic stability, and other key properties before experimental synthesis is undertaken. This approach not only saves time but also allows for rapid screening of potential analogs based on virtual experiments. Such advancements are essential for accelerating drug discovery processes in modern pharmaceutical research.

In conclusion, O-2-(5-fluoro-2-methoxyphenyl)propan-2-ylhydroxylamine (CAS No. 2228822-23-7) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, combined with recent advancements in synthetic and computational methods, make it an attractive scaffold for developing novel therapeutic agents. Continued research into this compound will likely yield valuable insights into its pharmacological properties and potential applications in treating various diseases.

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